2-Benzoyl-4-methyl-5-aminobenzoic acid
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Overview
Description
2-Benzoyl-4-methyl-5-aminobenzoic acid is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol It is characterized by the presence of a benzoyl group, a methyl group, and an amino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-4-methyl-5-aminobenzoic acid can be achieved through several methods. One common approach involves the Buchwald–Hartwig coupling reaction, where a substituted aminobenzoic acid reacts with an aryl halide in the presence of a palladium catalyst and a base . The reaction typically occurs in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-4-methyl-5-aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzoyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Benzoyl-4-methyl-5-aminobenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzoyl-4-methyl-5-aminobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to cell growth, proliferation, and apoptosis . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid (PABA): Similar structure with an amino group at the para position.
4-Methylaminobenzoic acid: Contains a methylamino group instead of a benzoyl group.
Sulfonamides: Mimics of para-aminobenzoic acid with antibacterial properties.
Uniqueness
2-Benzoyl-4-methyl-5-aminobenzoic acid is unique due to the presence of both benzoyl and methyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
7277-88-5 |
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Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
5-amino-2-benzoyl-4-methylbenzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-9-7-11(12(15(18)19)8-13(9)16)14(17)10-5-3-2-4-6-10/h2-8H,16H2,1H3,(H,18,19) |
InChI Key |
VMRVCCJQIXPRQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(=O)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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